molecular formula C21H23Cl2N2O4P B11406858 Diethyl {2-(4-chlorobenzyl)-5-[(2-chlorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-chlorobenzyl)-5-[(2-chlorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11406858
M. Wt: 469.3 g/mol
InChI Key: QDZDJYJNENCTKO-UHFFFAOYSA-N
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Description

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

The synthesis of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism by which DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other phosphonates with different substituents on the oxazole ring. These compounds may have similar chemical properties but differ in their biological activity and industrial applications. The uniqueness of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H23Cl2N2O4P

Molecular Weight

469.3 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C21H23Cl2N2O4P/c1-3-27-30(26,28-4-2)21-20(24-14-16-7-5-6-8-18(16)23)29-19(25-21)13-15-9-11-17(22)12-10-15/h5-12,24H,3-4,13-14H2,1-2H3

InChI Key

QDZDJYJNENCTKO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3Cl)OCC

Origin of Product

United States

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